(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Description
Chemical Name: (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No.: 1262396-34-8 Molecular Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol Key Features:
- Contains a spiro[2.5]octane core with a nitrogen atom (6-aza) and a hydroxymethyl group at position 5.
- The (S)-enantiomer configuration is critical for stereospecific interactions in pharmaceutical applications.
- The tert-butyl carbamate (Boc) group enhances solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl (7S)-7-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h10,15H,4-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNPZIKVBPDVMR-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121471 | |
| Record name | 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262396-34-8 | |
| Record name | 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262396-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound notable for its unique bicyclic structure, which includes a nitrogen atom. With the molecular formula C13H23NO3 and a molecular weight of approximately 241.33 g/mol, this compound exhibits potential biological activities that warrant further investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The compound features a tert-butyl group and a hydroxymethyl group, contributing to its chemical properties and potential biological activities. Its structural characteristics can influence its interaction with biological systems, making it a candidate for pharmacological applications.
Biological Activity Overview
Research on the specific biological activity of this compound is limited; however, similar compounds in the spirocyclic class have shown various pharmacological effects. These may include:
- Antimicrobial Activity : Some spirocyclic compounds exhibit significant antibacterial properties.
- Analgesic Effects : Compounds with similar structures have been reported to demonstrate pain-relieving effects.
- Cytotoxicity : Certain derivatives show cytotoxic activity against cancer cell lines.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the potential biological activities of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid | Contains an oxygen atom instead of nitrogen | May exhibit different reactivity due to oxygen |
| Tert-butyl 4-oxo-6-azaspiro[2.5]octane | Contains a ketone functional group | Potentially different biological activity |
| (S)-tert-butyl 5-formyl-6-azaspiro[2.5]octane | Features an aldehyde group | Different reactivity profile compared to hydroxymethyl |
This table illustrates how slight modifications in structure can lead to significant differences in properties and applications.
Understanding the mechanism of action for this compound requires interaction studies focusing on its pharmacodynamics. Investigations may reveal how the compound interacts with specific receptors or enzymes, potentially elucidating its therapeutic effects.
Case Studies and Research Findings
While direct studies on this compound are scarce, analogous compounds have been documented in various research contexts:
- Antimicrobial Studies : Research indicates that spirocyclic compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis.
- Cytotoxicity Assessments : Studies on related spirocyclic derivatives have shown promising results against human cancer cell lines, suggesting that this compound may possess similar properties.
- Pain Management Research : Some related compounds have been investigated for their dual action as opioid receptor agonists and sigma receptor antagonists, indicating potential in pain management therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
- CAS No.: 236406-42-1
- Molecular Formula: C₁₃H₂₃NO₃
- Differences : Hydroxymethyl group at position 1 instead of position 5.
- Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Implications : Altered spatial arrangement may affect hydrogen bonding and metabolic stability.
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Functional Group Variants
tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
- CAS No.: 1624261-87-5
- Molecular Formula : C₁₂H₂₂ClN₂O₂ (hydrochloride salt)
- Differences: Aminomethyl group at position 1; hydrochloride salt form.
- Applications : Enhanced solubility and stability for pharmaceutical intermediates .
Benzyl 6-azaspiro[2.5]octane-6-carboxylate
- CAS No.: 1037834-61-9
- Molecular Formula: C₁₅H₁₉NO₂
- Differences : Benzyl protecting group instead of tert-butyl.
- Synthetic Utility: Labile under hydrogenolysis, enabling facile deprotection .
Heteroatom-Modified Analogs
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- CAS No.: 7804-30-6
- Molecular Formula: C₁₁H₁₉NO₃
- Differences : Oxygen atom (oxa) replaces a carbon in the spiro ring.
Comparative Data Table
Q & A
Q. Advanced
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study ring puckering and tert-butyl group rotation .
- Density functional theory (DFT) : Calculate energy barriers for spirocyclic ring interconversion (e.g., B3LYP/6-31G* basis set) .
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes with MAGL or other targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
